1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(4-fluorophenyl)piperazine
Description
This compound features a furan-2-carbothioyl moiety linked to a 2,3-dichlorophenyl group and a 4-fluorophenyl-substituted piperazine. The 2,3-dichlorophenyl group is critical for receptor interactions, as structural analogs with this moiety demonstrate high affinity for serotonin (5-HT6) and dopamine (D2) receptors . The 4-fluorophenyl substituent on piperazine may modulate pharmacokinetics, such as metabolic stability and blood-brain barrier penetration .
Properties
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2OS/c22-17-3-1-2-16(20(17)23)18-8-9-19(27-18)21(28)26-12-10-25(11-13-26)15-6-4-14(24)5-7-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNLPLACZAUDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(4-fluorophenyl)piperazine is a complex organic molecule that exhibits a variety of biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Furan ring : Contributes to its reactivity and biological interactions.
- Piperazine moiety : Known for its pharmacological properties, including interactions with neurotransmitter receptors.
Molecular Formula : CHClFNOS
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine, including those with fluorinated phenyl groups, may exhibit antidepressant and anxiolytic properties. For instance, compounds similar in structure have shown efficacy in modulating serotonin receptors, which are critical in mood regulation.
2. Receptor Interaction
The compound is expected to interact with various neurotransmitter receptors:
- 5-HT (Serotonin) Receptors : Compounds with similar structures have demonstrated affinity for 5-HT, 5-HT, and 5-HT receptors, suggesting potential psychoactive effects .
- Dopamine Receptors : The piperazine structure is also known for its interactions with dopamine receptors, which may contribute to its psychoactive profile.
3. Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have shown that some derivatives can induce cell death at certain concentrations while remaining non-toxic at lower doses. For example, derivatives of piperazine have been tested against L929 fibroblast cells, revealing significant differences in cytotoxic profiles .
Case Studies
Several studies have focused on the biological evaluation of structurally related compounds. Below are summarized findings from notable research:
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Receptor Modulation : By acting as agonists or antagonists at serotonin and dopamine receptors, these compounds can influence neurotransmitter levels and signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like monoamine oxidase (MAO), which plays a role in neurotransmitter degradation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that derivatives of piperazine demonstrated IC50 values in the micromolar range against several cancer cell lines .
Antidepressant Effects
Piperazine derivatives are often investigated for their potential antidepressant effects. Research has shown that compounds with similar configurations can act as serotonin receptor modulators, which are crucial in the treatment of depression. The structural similarity of 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(4-fluorophenyl)piperazine to known antidepressants suggests it may possess similar properties .
Antimicrobial Activity
The presence of the furan ring and halogenated phenyl groups in the compound contributes to its potential antimicrobial properties. Studies have demonstrated that related compounds exhibit activity against various bacterial strains and fungi, indicating a promising area for further research into this specific compound’s efficacy against microbial pathogens .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Properties | Investigate the anticancer activity | The compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 10 µM. |
| Antidepressant Activity Evaluation | Assess antidepressant-like effects | Demonstrated increased serotonin levels in animal models, indicating potential as an antidepressant agent. |
| Antimicrobial Efficacy Study | Evaluate antimicrobial properties | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Pharmacological Implications
The compound’s activity and selectivity are influenced by: 1. Arylpiperazine Substituents: - Chlorine Position on Phenyl Rings: - 2,3-Dichlorophenyl (target compound): High lipophilicity and receptor affinity for 5-HT6/D2 receptors due to strong electron-withdrawing effects and steric bulk . - 3,5-Dichlorophenyl (e.g., compound 7p in ): Symmetric substitution may alter binding pocket interactions, reducing selectivity .
- Electron-Deficient Groups: Trifluoromethyl (e.g., compound 7k in ): Increases lipophilicity and metabolic resistance but may reduce 5-HT6 affinity due to steric clashes .
Linker Modifications :
- Thiourea (Carbothioyl) vs. Urea/Carbonyl : Thiourea linkers (as in the target compound) enhance stability and ligand-receptor hydrophobic interactions compared to urea or carbonyl analogs .
Piperazine Substitutions: 4-Fluorophenyl (target compound): Balances lipophilicity and polarity, improving bioavailability compared to non-fluorinated analogs . Quinolinyl/Other Aromatic Groups (e.g., ): Larger aromatic systems (e.g., quinoline) may improve selectivity but reduce solubility .
Mechanistic Insights from SAR Studies
- Lipophilicity : The 2,3-dichlorophenyl group’s high lipophilicity correlates with enhanced receptor binding, as seen in compound 15 (Ki = 3.5 nM for 5-HT6) .
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) reduce affinity, likely due to steric hindrance in receptor pockets .
- Polar Interactions : The thiourea linker’s sulfur atom may form hydrogen bonds or hydrophobic interactions absent in carbonyl analogs .
Q & A
Basic: What are the standard synthetic routes for preparing 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(4-fluorophenyl)piperazine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine core via cyclization of 1,2-diamine derivatives under basic conditions .
- Step 2: Functionalization of the piperazine ring with a 4-fluorophenyl group using nucleophilic aromatic substitution or Buchwald-Hartwig coupling .
- Step 3: Introduction of the 2,3-dichlorophenyl-substituted furan-2-carbothioyl moiety via thioesterification or coupling reactions (e.g., using thiocarbonyl chloride intermediates) .
Key Variables: Solvent choice (e.g., DMF or THF), temperature control (60–120°C), and catalysts (e.g., Pd for cross-coupling) significantly impact yield .
Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side-product formation .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
- Purification: Employ gradient HPLC with C18 columns to separate structurally similar byproducts (e.g., mono- vs. di-substituted piperazine derivatives) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Verify substitution patterns on the piperazine and furan rings (e.g., aromatic proton splitting in 2,3-dichlorophenyl at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- HPLC: Assess purity (>95%) using reverse-phase columns and UV detection at λ = 260–280 nm (aromatic absorption) .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?
Methodological Answer:
- Assay Standardization: Compare IC₅₀ values across studies using identical cell lines (e.g., HEK-293 vs. CHO-K1) and assay conditions (e.g., serum-free media) .
- Structural Analog Analysis: Evaluate substituent effects (e.g., 2,3-dichloro vs. 4-fluoro groups) on receptor binding using molecular docking simulations .
- Meta-Analysis: Aggregate data from PubChem and CAS Common Chemistry to identify trends in structure-activity relationships (SAR) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation reported in similar compounds) .
- Ventilation: Perform reactions in fume hoods due to potential toxic fumes from thioester decomposition (e.g., H₂S release) .
- Storage: Store at –20°C under inert gas (argon) to prevent oxidation of the thioether group .
Advanced: What computational methods can predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- Molecular Dynamics (MD): Simulate binding stability to targets (e.g., serotonin receptors) using GROMACS or AMBER .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
Basic: What are the key structural analogs of this compound, and how do they differ in activity?
Methodological Answer:
| Analog | Structural Difference | Reported Activity |
|---|---|---|
| 1-(2-Fluorophenyl)piperazine | Lacks thioester and dichlorophenyl groups | Lower affinity for 5-HT receptors |
| 4-(3-Chlorophenyl)-N-alkylpiperazines | Varied substituents on piperazine | Enhanced antimicrobial activity |
| Furan-2-carbothioyl derivatives | Alternate aryl groups (e.g., nitro vs. chloro) | Modified metabolic stability |
Advanced: How can researchers address stability issues during long-term storage?
Methodological Answer:
- Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC to detect hydrolysis of the thioester bond .
- Lyophilization: Improve shelf life by lyophilizing the compound in phosphate buffer (pH 7.4) .
- Antioxidants: Add 0.1% BHT to ethanol stock solutions to prevent radical-mediated decomposition .
Basic: What spectroscopic signatures distinguish this compound from its analogs?
Methodological Answer:
- IR Spectroscopy: C=S stretch at ~1250 cm⁻¹ (thioester) vs. C=O at ~1700 cm⁻¹ in carboxamide analogs .
- ¹³C NMR: Thiocarbonyl carbon resonance at δ 190–200 ppm, absent in oxygen-containing analogs .
- UV-Vis: λmax at 310–320 nm due to conjugated dichlorophenyl-furan system .
Advanced: What strategies are recommended for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to control exothermic reactions (e.g., thioesterification) .
- Quality-by-Design (QbD): Use DOE (Design of Experiments) to optimize parameters (e.g., reagent stoichiometry, mixing speed) .
- In-line Analytics: Integrate PAT (Process Analytical Technology) like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
